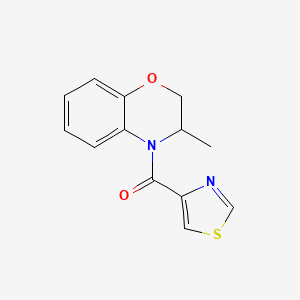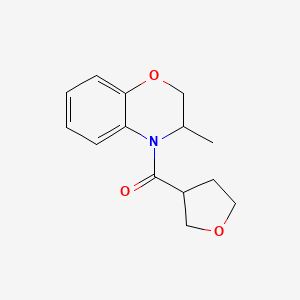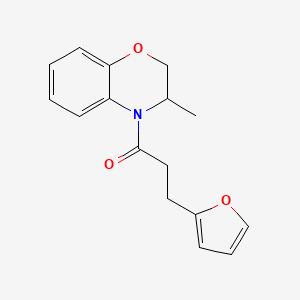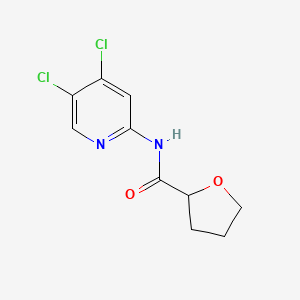![molecular formula C14H15ClN4 B7586231 7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586231.png)
7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazolopyrazine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine is not fully understood. However, it has been suggested that this compound may act as a positive allosteric modulator of the GABA-A receptor, which is a neurotransmitter receptor involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a range of biochemical and physiological effects. This compound has been shown to decrease anxiety-like behavior in animal models, as well as to reduce seizure activity. It has also been shown to exhibit sedative properties, which may be useful in the treatment of insomnia.
実験室実験の利点と制限
One advantage of using 7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine in lab experiments is its well-documented synthesis method, which produces high yields of the desired product. Additionally, this compound exhibits a range of biochemical and physiological effects, making it a useful tool for investigating the mechanisms underlying anxiety, seizure activity, and neurodegenerative diseases.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce liver toxicity and oxidative stress in animal models, which may limit its use in certain experimental contexts.
将来の方向性
There are several future directions for research on 7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine. One area of interest is the development of more potent and selective compounds that target the GABA-A receptor. Another area of interest is the investigation of the potential neuroprotective effects of this compound in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of this compound.
合成法
The synthesis of 7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine involves the reaction of 2-chloroacrylonitrile with 1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde in the presence of sodium methoxide. The resulting product is then treated with hydrazine hydrate to yield the final compound. This synthesis method has been reported in the literature and has been shown to produce high yields of the desired product.
科学的研究の応用
7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anticonvulsant, anxiolytic, and sedative properties in animal models. It has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4/c1-11(15)9-18-7-8-19-13(10-18)16-17-14(19)12-5-3-2-4-6-12/h2-6H,1,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEGFUVFJPESNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCN2C(=NN=C2C3=CC=CC=C3)C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Methoxymethyl)phenyl]-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone](/img/structure/B7586168.png)

![3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one](/img/structure/B7586182.png)





![N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586223.png)
![7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586232.png)
![4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide](/img/structure/B7586243.png)

